Phenyl 3-hydroxy-2-naphthoate
Overview
Description
Phenyl 3-hydroxy-2-naphthoate is a compound that is structurally related to naphthoquinones, a class of compounds known for their diverse range of biological activities and applications in organic synthesis. While the provided papers do not directly discuss Phenyl 3-hydroxy-2-naphthoate, they do provide insights into the chemistry of related naphthoquinone derivatives and their synthesis, which can be informative for understanding the properties and reactivity of Phenyl 3-hydroxy-2-naphthoate.
Synthesis Analysis
The synthesis of naphthoquinone derivatives often involves multi-step reactions that can include catalysis, ring closure, and functional group transformations. For instance, the synthesis of complex 2-hydroxy-1-naphthoic acids is described as a four-step sequence involving Z-selective olefination, dioxolenone cleavage, and oxidative cyclization . Another method for synthesizing naphthalene-1,4-dione derivatives is reported using a one-pot, four-component reaction catalyzed by MgCl2 . These methods highlight the versatility of synthetic approaches that can potentially be adapted for the synthesis of Phenyl 3-hydroxy-2-naphthoate.
Molecular Structure Analysis
The molecular structure of naphthoquinone derivatives is characterized by the presence of a naphthalene ring system with quinone functionalities. The presence of hydroxy groups and other substituents can significantly influence the electronic and steric properties of these molecules. For example, the introduction of arylazo groups at the 3-position of 2-hydroxy-1,4-naphthoquinones alters their reactivity towards electrophilic and nucleophilic agents . Similarly, the stereochemistry of the substituents can affect the molecule's properties, as seen in the Z-stereochemistry of ethyl 2-[(3-hydroxy-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-hydrazono]-3-phenyl-3-oxo-propionate .
Chemical Reactions Analysis
Naphthoquinone derivatives participate in a variety of chemical reactions. They can undergo ring contraction, form acylated products with indoles, and react with C-nucleophiles . The reactivity of these compounds can be modulated by the use of catalysts, such as copper, to afford different products . Additionally, the synthesis of 2-hydroxy-3-arylazo-1,4-naphthoquinones involves coupling reactions with aryldiazonium chlorides, demonstrating their ability to form azo compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthoquinone derivatives are influenced by their functional groups and molecular structure. For instance, naphtho[2,1-e]-fused 1,2-azaphosphorine 2-oxides exhibit bright fluorescence with tunable emission wavelengths, indicating their potential in optoelectronic applications . The presence of hydroxy groups can also lead to the formation of hydrogen bonds, which can affect the compound's solubility, melting point, and crystalline structure .
Scientific Research Applications
Photochemistry and Spectroscopy
- Field : Photochemistry and Spectroscopy .
- Application : Phenyl 1-Hydroxy-2-Naphthoate (PHN), a derivative of Phenyl 3-hydroxy-2-naphthoate, is used in the study of conformational stability, infrared spectrum, and photochemistry .
- Method : The compound was isolated in cryogenic argon and N2 matrices, and the conformational composition in the matrices was investigated by infrared spectroscopy . The matrices were then irradiated at various wavelengths by narrowband tunable UV light within the 331.7–235.0 nm wavelength range .
- Results : This resulted in the photodecarbonylation of PHN, yielding 2-phenoxynaphthalen-1-ol, together with CO . The extension of the decarbonylation was found to depend on the excitation wavelength .
Synthesis of Azoic Coupling Components
- Field : Organic Chemistry .
- Application : Phenyl 3-hydroxy-2-naphthoate is used in the synthesis of a series of new azoic coupling components, derivatives of naphthol AS .
- Results : The outcome of this application is the production of new azoic coupling components, which are derivatives of naphthol AS .
Precursor for Anti-carcinogenic Compounds
- Field : Medicinal Chemistry .
- Application : Hydroxynaphthoates, including Phenyl 3-hydroxy-2-naphthoate, have been used as precursors for the synthesis of anti-carcinogenic compounds such as taiwanin C, α- and β-sorigenin methyl ethers, and olivin trimethyl ether .
- Results : The outcome of this application is the production of anti-carcinogenic compounds .
Precursor for Anti-carcinogenic Compounds
- Field : Medicinal Chemistry .
- Application : Hydroxynaphthoates, including Phenyl 3-hydroxy-2-naphthoate, have been used as precursors for the synthesis of the anti-carcinogenic compounds taiwanin C, α- and β-sorigenin methyl ethers, and olivin trimethyl ether .
- Results : The outcome of this application is the production of anti-carcinogenic compounds .
Safety And Hazards
Phenyl 3-hydroxy-2-naphthoate may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
phenyl 3-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(19)20-14-8-2-1-3-9-14/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMZHGJLSDITLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064609 | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-hydroxy-2-naphthoate | |
CAS RN |
7260-11-9 | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7260-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 2-hydroxy-3-naphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7260-11-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 3-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL 2-HYDROXY-3-NAPHTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZP4PT5H9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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